![molecular formula C8H8BrN3 B1203761 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 41945-37-3](/img/structure/B1203761.png)
3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine
Overview
Description
Synthesis Analysis
The synthesis of 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine derivatives involves a series of chemical reactions starting from basic pyrazole compounds. For example, Martins et al. (2009) explored the highly regioselective synthesis and bromination of 2-methyl-7-substituted pyrazolo[1,5-a]pyrimidines, showcasing the methodological advancements in obtaining bromo derivatives of pyrazolo[1,5-a]pyrimidine (Martins et al., 2009).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives has been elucidated through various analytical techniques. Portilla et al. (2006) discussed the hydrogen-bonded structures observed in related pyrazolo[1,5-a]pyrimidine compounds, shedding light on the intricate molecular interactions and conformations (Portilla et al., 2006).
Chemical Reactions and Properties
This compound participates in various chemical reactions, leveraging its bromo and methyl groups for further functionalization. For instance, Catalano et al. (2015) discovered a phenoxide leaving group SNAr strategy for the facile preparation of 7-amino-3-aryl pyrazolo[1,5-a]pyrimidines from a 3-bromo-7-phenoxypyrazolo[1,5-a]pyrimidine intermediate, highlighting the compound's versatility in synthetic chemistry (Catalano et al., 2015).
Scientific Research Applications
Synthesis of Polyheterocyclic Compounds
3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, a related compound, has been used as a precursor for constructing new polyheterocyclic systems, leading to derivatives like pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine. These synthesized compounds have shown potential antibacterial properties, indicating their utility in developing new antimicrobial agents (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Facile Preparation for Functionalization
A specific intermediate, 3-bromo-7-phenoxypyrazolo[1,5-a]pyrimidine, has facilitated the direct functionalization of pyrazolo[1,5-a]pyrimidine scaffolds, offering an improved method over previous techniques for incorporating diverse substituents. This advancement aids in the exploration of the chemical space around pyrazolo[1,5-a]pyrimidine cores, which is valuable for medicinal chemistry efforts (Catalano et al., 2015).
Analgesic and Anti-inflammatory Properties
The incorporation of a phenylsulfonyl moiety into pyrazolo[1,5-a]pyrimidine structures has led to compounds with notable analgesic and anti-inflammatory activities. This indicates the potential therapeutic applications of these derivatives in pain and inflammation management (Shaaban et al., 2008).
Structural Characterization
The synthesis of pyrazol-1′-ylpyrazolo[1,5-a]pyrimidines and their structural characterization through multinuclear NMR spectroscopy have contributed to a deeper understanding of the molecular architecture of these compounds. Such insights are crucial for the rational design of molecules with desired biological activities (Aggarwal et al., 2009).
Antiproliferative Agents
Derivatives of pyrazolo[1,5-a]pyrimidine have been synthesized and evaluated for their antitumor activity against liver carcinoma cancer cell lines. Certain compounds exhibited promising activity, highlighting the potential of these molecules as antiproliferative agents in cancer therapy (Gomha, Zaki, & Abdelhamid, 2015).
Safety and Hazards
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines (PPs) are a class of compounds that have been found to interact with various biological targets. The specific target can vary depending on the exact structure of the compound. Some PPs have been found to interact with GABA receptors, acting as nonbenzodiazepinoid antianxiety agents .
Mode of Action
The mode of action of PPs can vary depending on their specific structure and target. For example, if the target is a GABA receptor, the compound may act as an agonist, enhancing the effect of GABA and resulting in anxiolytic effects .
Biochemical Pathways
The biochemical pathways affected by PPs can vary depending on their specific target. If the target is a GABA receptor, the compound would affect the GABAergic pathway, which plays a key role in inhibitory neurotransmission in the central nervous system .
Result of Action
The molecular and cellular effects of PPs can vary depending on their specific target and mode of action. If the target is a GABA receptor, the compound could enhance inhibitory neurotransmission, resulting in anxiolytic effects .
properties
IUPAC Name |
3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-5-3-6(2)12-8(11-5)7(9)4-10-12/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPBXHOKESCXBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=NN12)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30194704 | |
Record name | 3-Bromo-5,7-dimethylpyrazolo(1,5-a)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30194704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
41945-37-3 | |
Record name | 3-Bromo-5,7-dimethylpyrazolo(1,5-a)pyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041945373 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Bromo-5,7-dimethylpyrazolo(1,5-a)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30194704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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